molecular formula C9ClF17O B1305854 Perfluorononanoyl chloride CAS No. 52447-23-1

Perfluorononanoyl chloride

Cat. No.: B1305854
CAS No.: 52447-23-1
M. Wt: 482.52 g/mol
InChI Key: MPWXHQITWLFMQM-UHFFFAOYSA-N
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Description

Perfluorononanoyl chloride is an organic compound with the chemical formula C₉ClF₁₇O. It is also known as heptadecafluorononanoyl chloride. This compound is characterized by its high fluorine content, which imparts unique chemical properties such as high thermal stability and resistance to solvents and acids. It appears as a colorless to pale yellow liquid and is primarily used in organic synthesis and industrial applications .

Mechanism of Action

Preparation Methods

Perfluorononanoyl chloride is typically synthesized from perfluorooctanoic acid. The common synthetic route involves the reaction of perfluorooctanoic acid with phosphorus oxychloride, resulting in the formation of perfluorooctanoyl chloride, which is then purified to obtain the final product . The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Perfluorononanoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Perfluorononanoyl chloride is unique due to its high fluorine content and the resulting chemical properties. Similar compounds include:

These compounds share similar properties but differ in their chain lengths and specific applications, making this compound distinct in its own right.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9ClF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWXHQITWLFMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9ClF17O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379925
Record name Perfluorononanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52447-23-1
Record name Perfluorononanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Perfluorononanoyl chloride
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Customer
Q & A

Q1: How does perfluorononanoyl chloride contribute to creating a superhydrophobic surface?

A1: this compound is a highly fluorinated compound. When it reacts with hydroxyl groups on a surface, it replaces them with perfluorononanoate groups. These groups are extremely hydrophobic due to the strong electronegativity of fluorine atoms. [, ] This high fluorine content lowers the surface energy, making it energetically unfavorable for water droplets to spread out. Instead, water beads up, leading to the superhydrophobic effect. []

Q2: Can you explain the reaction mechanism of this compound with hydroxyl groups in the context of the provided research?

A2: this compound acts as an acylating agent. In the research articles provided, it reacts with hydroxyl groups present on the surface of modified cellulose esters [] and poly(2-hydroxyethyl acrylate) (PHEA) []. The chloride atom in this compound acts as a leaving group, facilitating the nucleophilic attack from the hydroxyl group. This reaction forms an ester linkage, attaching the perfluorononanoyl group to the surface and releasing hydrochloric acid as a byproduct.

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